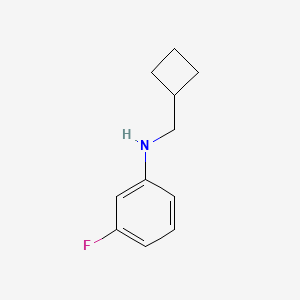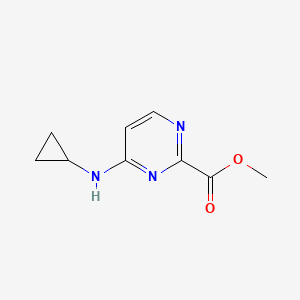
Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate”, often involves the use of amidines and ketones . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular formula of “Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate” is C9H11N3O2. Its molecular weight is 193.2 g/mol.Chemical Reactions Analysis
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Wissenschaftliche Forschungsanwendungen
HIV Research
Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate derivatives have been explored for their potential in HIV treatment. A study by Liu et al. synthesized a series of diarylpyrimidine analogues featuring a cyclopropylamino group, which were evaluated for their in vitro anti-HIV activity. Some compounds exhibited moderate to potent activities against wild-type HIV-1, with one displaying potent activity and a high selectivity index. This research highlights the compound's potential as a basis for developing new anti-HIV drugs (Liu et al., 2014).
Synthesis of Pyrimidine Derivatives
Research by Song aimed to synthesize new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide. These derivatives have medicinal and biological significance, with some identified as potent inhibitors of VEGF receptor-2 kinase and others as selective ligands for the 5-HT3 receptor, suggesting therapeutic applications in various medical conditions (Song, 2007).
Anticancer Drug Synthesis
A study by Zhou et al. developed a rapid synthetic method for 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate in small molecule anticancer drugs. The research presents an optimized synthesis route, potentially facilitating the development of new anticancer treatments (Zhou et al., 2019).
Antiviral Research
The antiviral potential of 4-substituted 2-methylpyrrolo[2,3-d]pyrimidines, which are 7-deaza analogs of cytokinin-active adenine derivatives, was investigated by Iwamura et al. These compounds were evaluated for their activities as cytokinin agonists and antagonists, with some showing significant bioactivity. This research contributes to understanding the structure-activity relationship in pyrimidine derivatives and their potential application in antiviral therapies (Iwamura et al., 1979).
Zukünftige Richtungen
The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate” and similar compounds could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)8-10-5-4-7(12-8)11-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBXEHZYKNTNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



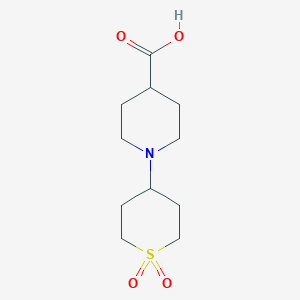
![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)
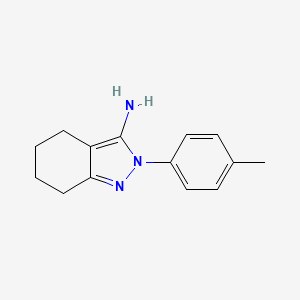
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1425754.png)
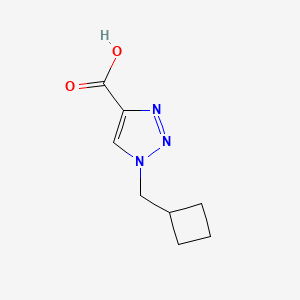
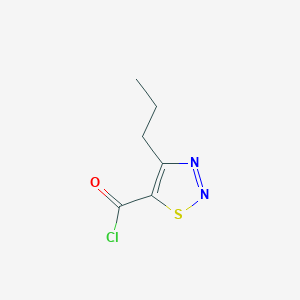
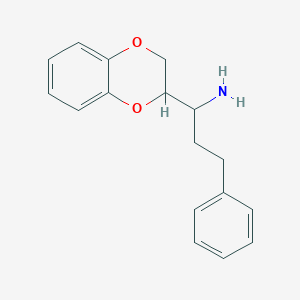
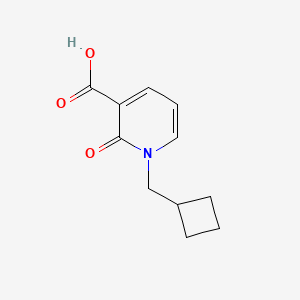
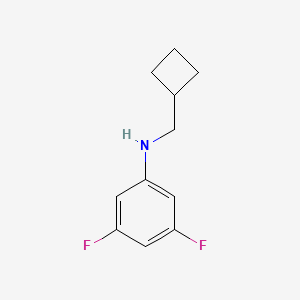
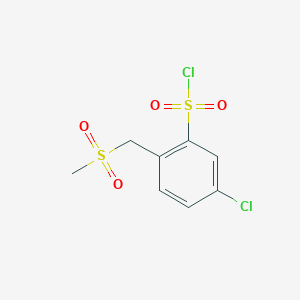
![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)
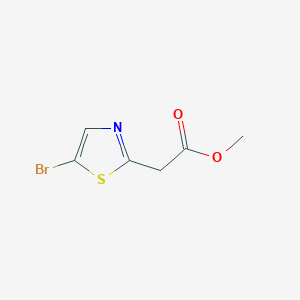
![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)
